3-Nitro-N-(4-phenoxyphenyl)benzenesulfonamide exhibits a unique mechanism of action by interacting with hERG1 potassium channels. Studies demonstrate that this compound acts as a mixed agonist of hERG1 channels, meaning it can both activate and inhibit these channels depending on specific conditions and mutations. [] The primary mechanism behind its activating effect is the strong attenuation of pore-type inactivation. This means the compound prevents the channel from entering an inactive state, thereby prolonging the flow of potassium ions and influencing cardiac action potential duration. [, ]
Scanning mutagenesis studies identified specific amino acid residues within the hERG1 channel crucial for the compound's activity. Mutations at these residues (L622C, F557L, Y652A, A653M) either abolished or switched the compound's activity from an activator to an inhibitor, highlighting its complex interaction with the channel. [] These findings suggest that 3-Nitro-N-(4-phenoxyphenyl)benzenesulfonamide binds within the pore module of the hERG1 channel, specifically between two adjacent subunits of the homotetrameric channel. []
The primary application of 3-Nitro-N-(4-phenoxyphenyl)benzenesulfonamide in scientific research lies in its ability to modulate hERG1 potassium channel activity. [, ] This makes it a valuable tool for:
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4